1-(2,3-Dihydroindol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-1-one
Description
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Properties
Molecular Formula |
C14H15N3OS2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-1-one |
InChI |
InChI=1S/C14H15N3OS2/c1-9(19-14-16-15-10(2)20-14)13(18)17-8-7-11-5-3-4-6-12(11)17/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
SJQZOPNRTGZAGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SC(C)C(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Biological Activity
The compound 1-(2,3-Dihydroindol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-1-one is a hybrid molecule that incorporates both indole and thiadiazole moieties. These structural components are known for their diverse biological activities, including anticancer properties, antimicrobial effects, and potential applications in treating various diseases.
Structural Overview
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C13H14N4OS
- Molecular Weight : 270.34 g/mol
- Key Functional Groups :
- Indole ring
- Thiadiazole ring
- Sulfanyl group
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing the 1,3,4-thiadiazole scaffold. The This compound has shown promising results in inhibiting cancer cell proliferation.
In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.28 | Induction of apoptosis and cell cycle arrest |
| HepG2 (Liver) | 9.6 | Down-regulation of MMP2 and VEGFA expression |
The compound's mechanism involves triggering apoptotic pathways and disrupting cell cycle progression at the G2/M phase, which is critical for cancer cell division and survival .
Antimicrobial Activity
The thiadiazole derivatives have also been investigated for their antimicrobial properties. The incorporation of the thiadiazole ring enhances the compound's ability to combat bacterial infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | Bactericidal effect observed |
| Escherichia coli | 20 µg/mL | Bactericidal effect observed |
These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has exhibited anti-inflammatory properties through inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies and Research Findings
A study conducted by Liu et al. synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their biological activities. Among these derivatives, some exhibited significant anti-proliferative effects against various cancer cell lines with low toxicity profiles .
In another research project focusing on indole derivatives, compounds similar to This compound were tested for their ability to induce apoptosis in cancer cells. The results indicated a marked increase in apoptotic cells when treated with these compounds compared to untreated controls .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial activity. For instance, a synthesized series of related compounds showed effective antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could potentially serve as new antimicrobial agents .
Anticancer Properties
Research has indicated that 1-(2,3-Dihydroindol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-1-one may possess anticancer properties. Molecular docking studies have suggested that the compound interacts effectively with DNA gyrase, an enzyme critical for bacterial DNA replication and a target for certain anticancer therapies. The binding affinity and interaction patterns observed suggest potential applications in cancer treatment .
Neuroprotective Effects
Another promising application of this compound is its neuroprotective potential. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. These properties are crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole moiety exhibits reactivity toward nucleophilic agents due to its electron-deficient nature. Key reactions include:
-
Substitution at the Sulfanyl Group : The C–S bond in the sulfanyl linker is susceptible to nucleophilic displacement. For example, treatment with primary amines (e.g., benzylamine) under basic conditions replaces the sulfanyl group with an amine, forming a new thioether derivative .
-
Halogenation : Electrophilic halogenation (e.g., bromine in acetic acid) occurs at the C5 position of the thiadiazole ring, yielding halogenated analogs .
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Benzylamine | KOH, DMF, 80°C, 6h | 2-(Benzylamino)-5-methyl-1,3,4-thiadiazole | 72 | |
| Bromine (Br₂) | Acetic acid, RT, 2h | 5-Bromo-5-methyl-1,3,4-thiadiazole | 65 |
Oxidation Reactions
The sulfanyl (–S–) bridge undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:
-
H₂O₂-mediated Oxidation : Using hydrogen peroxide in methanol at 0–5°C converts the sulfanyl group to sulfoxide (–SO–), while prolonged exposure forms sulfone (–SO₂–) .
-
KMnO₄ Oxidation : In acidic conditions, the thiadiazole ring itself can oxidize, leading to ring-opening products .
Table 2: Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Methanol, 0°C, 1h | Sulfoxide derivative | Partial oxidation | |
| KMnO₄ | H₂SO₄, 60°C, 3h | Ring-opened dicarboxylic acid | Complete degradation |
Condensation Reactions at the Ketone Group
The propan-1-one group participates in condensation reactions:
-
Schiff Base Formation : Reacts with hydrazines (e.g., phenylhydrazine) to form hydrazones, which cyclize under acidic conditions to yield pyrazole or indole derivatives .
-
Knoevenagel Reaction : In the presence of malononitrile and piperidine, the ketone undergoes condensation to form α,β-unsaturated nitriles.
Table 3: Ketone-Driven Reactions
Cycloaddition and Heterocycle Formation
The compound serves as a precursor in cycloaddition reactions:
-
1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form isoxazoline-thiadiazole hybrids, leveraging the electron-deficient thiadiazole ring .
-
Thiadiazole Ring Expansion : Under photolytic conditions, the thiadiazole ring undergoes rearrangement to form larger heterocycles like triazines .
Reduction Reactions
-
Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the propan-1-one group to a secondary alcohol, altering solubility and bioactivity .
-
Sulfur Bridge Reduction : NaBH₄ selectively reduces the sulfanyl group to a thiol (–SH), enabling further functionalization .
Comparative Reactivity Insights
-
The 5-methyl group on the thiadiazole ring sterically hinders reactions at C5, directing substitutions to C2 .
-
The dihydroindole moiety remains inert under mild conditions but undergoes dehydrogenation to indole under strong oxidants like DDQ .
Mechanistic and Kinetic Data
Q & A
What established synthetic routes are available for 1-(2,3-Dihydroindol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-1-one, and what intermediates are critical for its preparation?
Answer:
The synthesis typically involves multi-step protocols, including nucleophilic substitution and heterocyclic ring formation. For example:
- Step 1: Preparation of the 5-methyl-1,3,4-thiadiazole-2-thiol intermediate via cyclization of thiosemicarbazides with carboxylic acids under acidic conditions.
- Step 2: Sulfur alkylation using a propanone derivative bearing a leaving group (e.g., bromine) to introduce the thiadiazole sulfanyl moiety.
- Step 3: Coupling with 2,3-dihydroindole via nucleophilic substitution or condensation reactions.
Critical intermediates include the thiadiazole-thiol and activated propanone derivatives. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side reactions .
How can X-ray crystallography validate the molecular structure of this compound, and what software is recommended for data refinement?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Key steps include:
- Crystal Growth: Use slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) to obtain high-quality crystals.
- Data Collection: Employ a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
- Refinement: Use SHELXL for structure solution and refinement, which is robust for small-molecule crystallography. SHELXL handles disorder modeling and anisotropic displacement parameters, critical for resolving complex substituents like the thiadiazole ring .
What experimental design principles should guide the optimization of reaction yields for the thiadiazole sulfanyl moiety?
Answer:
A split-plot design (SPD) is effective for multi-variable optimization:
- Factors: Temperature (100–140°C), solvent (DMF vs. THF), and stoichiometry (1:1 to 1:1.5 molar ratio).
- Response Variables: Yield, purity (HPLC), and reaction time.
- Replicates: Use ≥3 replicates to assess reproducibility.
Statistical tools like ANOVA identify significant factors. For example, elevated temperatures in DMF improve sulfur nucleophilicity but may degrade thermally sensitive intermediates .
How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved during structure refinement?
Answer:
Contradictions often arise from disorder or thermal motion. Mitigation strategies include:
- Twinned Data: Use SHELXL’s TWIN/BASF commands to refine twin fractions.
- Disorder Modeling: Split occupancy for overlapping atoms (e.g., thiadiazole sulfur) and apply restraints to bond distances.
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for Hirshfeld surface analysis. High data-to-parameter ratios (>10:1) reduce overfitting .
What methodologies assess the environmental impact and degradation pathways of this compound?
Answer:
Adopt a tiered approach per Project INCHEMBIOL :
- Phase 1: Determine physicochemical properties (logP, pKa) via shake-flask assays and computational tools (EPI Suite).
- Phase 2: Study abiotic degradation (hydrolysis, photolysis) under controlled lab conditions (pH 7–9, UV light).
- Phase 3: Evaluate biotic degradation using soil microcosms and LC-MS/MS to identify metabolites.
Long-term ecotoxicity is assessed via algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests .
Which in vitro assays are suitable for evaluating the biological activity of this compound, particularly against fungal targets?
Answer:
- Antifungal Screening: Use broth microdilution (CLSI M38/M59) against Candida albicans and Aspergillus fumigatus. Compare MIC values to fluconazole controls.
- Enzyme Inhibition: Test CYP51 (lanosterol 14α-demethylase) inhibition via UV-Vis spectroscopy, monitoring ergosterol depletion.
- Docking Studies: Use AutoDock Vina to model interactions with fungal cytochrome P450 enzymes. Prioritize compounds with ΔG ≤ -8 kcal/mol and hydrogen bonds to heme cofactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
